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CAS No.: 2253630-50-9

Cat. No.: B2413758 Get Quote

Abstract
1-(2-Iodoethyl)pyrazole hydroiodide (CAS: 2253630-50-9) is a specialized heterocyclic building

block used extensively in medicinal chemistry for the introduction of the N-ethylpyrazole motif.

As a hydroiodide salt, it offers enhanced stability over its free base counterpart, which is prone

to oxidative degradation and polymerization. This guide details the physicochemical properties,

synthesis protocols, and reactivity profile of this compound, providing researchers with a

roadmap for its application in the development of kinase inhibitors and other bioactive small

molecules.

Part 1: Chemical Identity & Physicochemical
Properties[1][2]
Nomenclature and Identification
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Property Specification

Chemical Name 1-(2-Iodoethyl)-1H-pyrazole hydroiodide

CAS Number 2253630-50-9

Molecular Formula C₅H₇IN₂[1][2][3] • HI

Molecular Weight 349.94 g/mol

Free Base MW 222.03 g/mol (C₅H₇IN₂)

SMILES C1=CN(N=C1)CCI.I

Appearance
Off-white to yellow crystalline solid (Iodides

often yellow upon aging)

Solubility & Stability Profile
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols

(Methanol, Ethanol). Sparingly soluble in non-polar organic solvents (Hexanes, Toluene) due

to its ionic character.

Stability: The hydroiodide salt is significantly more stable than the free base oil. However, the

C–I bond is sensitive to light (photolysis).

Storage Recommendation: Store at -20°C, under inert atmosphere (Argon/Nitrogen), and

protected from light to prevent liberation of iodine (

).

Part 2: Synthesis & Production Protocols
The synthesis of 1-(2-iodoethyl)pyrazole hydroiodide typically proceeds via the nucleophilic

substitution of 1,2-diiodoethane by pyrazole. Two primary methodologies exist: direct salt

formation and free-base acidification.

Method A: Direct Alkylation (One-Pot)
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This method exploits the generation of hydrogen iodide (HI) as a byproduct of the alkylation,

which auto-scavenges the product to form the salt.

Reagents:

1H-Pyrazole (1.0 equiv)[1][4]

1,2-Diiodoethane (3.0 equiv) — Excess is critical to prevent dimerization (bis-alkylation).

Solvent: Acetonitrile (MeCN) or THF.

Protocol:

Dissolution: Dissolve 1,2-diiodoethane (3 equiv) in anhydrous MeCN under

atmosphere.

Addition: Add 1H-pyrazole (1 equiv) dropwise as a solution in MeCN.

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours.

Precipitation: As the reaction proceeds, the hydroiodide salt of the product may precipitate. If

not, cool to 0°C and add diethyl ether to induce crystallization.

Filtration: Filter the solid under inert atmosphere.

Purification: Recrystallize from Ethanol/Ether to remove traces of unreacted diiodoethane

and iodine.

Method B: Free Base Isolation & Acidification (High
Purity)
Recommended for GMP-like requirements where stoichiometry must be exact.

Alkylation: React pyrazole with 1,2-diiodoethane in the presence of a base (

or NaH) in DMF.
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Extraction: Quench with water, extract the free base (1-(2-iodoethyl)pyrazole) into Ethyl

Acetate.

Salt Formation: Dissolve the crude oil in dry Ethanol. Add 1.0 equiv of aqueous HI (57%) or

anhydrous HI in ether at 0°C.

Isolation: Evaporate solvent or filter the precipitate to yield the pure hydroiodide.

Part 3: Chemical Reactivity Profile
The utility of 1-(2-iodoethyl)pyrazole hydroiodide lies in its dual nature: it contains a robust

aromatic heterocycle and a highly reactive electrophilic tail.

Mechanism of Action
The terminal iodine atom is an excellent leaving group, making the ethyl carbon highly

susceptible to

attack by nucleophiles. The pyrazole ring, being electron-rich but protonated in the salt form,
remains inert during these substitutions unless base is added to liberate the free amine.
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Figure 1: Divergent reactivity of 1-(2-iodoethyl)pyrazole. The electrophilic ethyl chain allows for

rapid coupling with diverse nucleophiles.

Critical Reaction Parameters
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Base Requirement: Since the starting material is a hydroiodide salt (acidic), at least 2

equivalents of base (e.g.,

,

, or DIPEA) are required in coupling reactions:

1 equiv to neutralize the HI salt.

1 equiv to scavenge the HI generated during the substitution.

Finkelstein Conditions: If reactivity is low, adding catalytic NaI in Acetone can accelerate the

reaction via the Finkelstein reaction mechanism (iodide exchange), though the starting

material is already an iodide, this ensures the leaving group remains active.

Part 4: Applications in Drug Discovery[1]
Kinase Inhibitor Design
The N-ethylpyrazole moiety is a privileged scaffold in medicinal chemistry. It serves as a

neutral, polar appendage that can reach into solvent-exposed regions of a kinase binding

pocket or interact with specific residues via van der Waals forces.

Example: Used to synthesize analogues of pyrazole-based inhibitors where the ethyl linker

provides optimal spacing between the pharmacophore and a solubilizing group.

Fragment-Based Drug Discovery (FBDD)
This compound acts as a "linker fragment." It allows chemists to rapidly attach a pyrazole ring

to a core scaffold to test for:

H-Bond Acceptance: The N2 nitrogen of the pyrazole ring is a hydrogen bond acceptor.

Metabolic Stability: Pyrazoles are generally more metabolically stable than their imidazole

isomers.

Part 5: Handling & Safety Data
Signal Word: DANGER
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Hazard Class Statement Precaution

Acute Toxicity Toxic if swallowed or inhaled.
Wear full PPE (gloves,

respirator).

Skin Corrosion
Causes severe skin burns and

eye damage (due to HI).

Use safety goggles and face

shield.

Carcinogenicity
Suspected carcinogen

(Alkylating agent).

Handle in a fume hood. Avoid

dust formation.

Reactivity

Light sensitive; evolves Iodine

(

).

Store in amber vials.

Decontamination: Spills should be treated with a dilute solution of Sodium Thiosulfate (

) to neutralize any free iodine (indicated by brown coloration) and then cleaned with base to
neutralize the acid.

References
BenchChem. (2025).[5] 1-(2-Iodoethyl)pyrazole;hydroiodide Product Profile. Retrieved

from

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols.

Retrieved from

PubChem. (2025). 1-(2-Iodoethyl)-1H-pyrazole (Free Base) Compound Summary. Retrieved

from

Google Patents. (2018). Process for the preparation of pyrazole and its derivatives. Patent

CA2018206C. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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